molecular formula C10H7NO2 B101690 (3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile CAS No. 18327-98-5

(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile

Cat. No. B101690
CAS RN: 18327-98-5
M. Wt: 173.17 g/mol
InChI Key: LGLLUFNSKWOZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile” is a derivative of isobenzofuran, which is a type of organic compound. Isobenzofuran derivatives are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of isobenzofuran derivatives can vary greatly depending on the specific compound. For example, in the compound “3-[(3-Oxo-1,3-dihydro-isobenzofuran-1-yl)amino]benzoic acid”, the dihedral angle formed by the benzene ring and isobenzofuran ring system is 67.82° .

Future Directions

The study and development of isobenzofuran derivatives continue to be an active area of research, particularly in the field of medicinal chemistry. These compounds’ versatile structure and potential biological activity make them promising candidates for the development of new pharmaceuticals .

properties

IUPAC Name

2-(3-oxo-1H-2-benzofuran-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-6-5-9-7-3-1-2-4-8(7)10(12)13-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLLUFNSKWOZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570739
Record name (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile

CAS RN

18327-98-5
Record name (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.